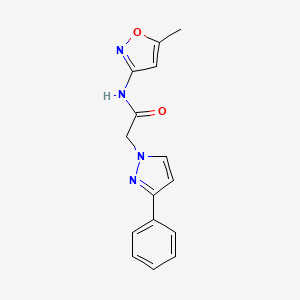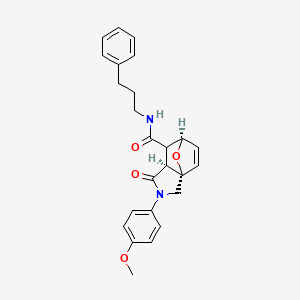![molecular formula C20H18N2O B15283408 2-(4-ethylphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B15283408.png)
2-(4-ethylphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one can be achieved through a multi-step process. One common method involves the initial formation of ethyl 2-chloromethyl-quinoline-3-carboxylate, which is then subjected to a one-pot reaction with various amines in a refluxing ethanol-acetic acid solvent system . This process involves a Williamson-type reaction followed by intramolecular nucleophilic cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.
化学反応の分析
Types of Reactions
2-(4-ethylphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antileishmanial agent.
Medicine: Potential therapeutic applications due to its biological activity against various diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(4-ethylphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets and pathways. For example, its antileishmanial activity is attributed to its ability to inhibit the growth of Leishmania parasites by interfering with their metabolic processes . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds share a similar core structure and exhibit various biological activities.
Quinoline-based isoindolin-1-ones: These compounds have a quinoline moiety fused with an isoindolin-1-one structure and are known for their pharmacological properties.
Uniqueness
2-(4-ethylphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.
特性
分子式 |
C20H18N2O |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
2-(4-ethylphenyl)-9-methyl-3H-pyrrolo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C20H18N2O/c1-3-14-8-10-15(11-9-14)22-12-18-19(20(22)23)13(2)16-6-4-5-7-17(16)21-18/h4-11H,3,12H2,1-2H3 |
InChIキー |
RNAOBQMUDIHFKX-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N2CC3=NC4=CC=CC=C4C(=C3C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[4-(2-Furoyl)-1-piperazinyl]-4-phenyl-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B15283346.png)
![2-[2-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one](/img/structure/B15283347.png)

![3-(1-Adamantyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283353.png)

![6-[(2-Methoxyphenoxy)methyl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283367.png)
![N-(5-chloro-2-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B15283368.png)
![3-(1-benzofuran-2-yl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283377.png)
![N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B15283383.png)
![4-Amino-6-(4-methoxyphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-pyrimidinecarbonitrile](/img/structure/B15283391.png)
![3-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)amino]butanoic acid](/img/structure/B15283397.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-2-methylmorpholine](/img/structure/B15283398.png)

